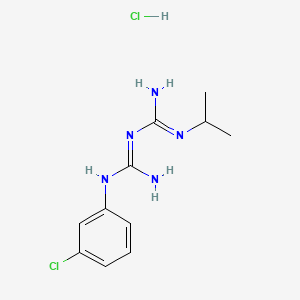

1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H17Cl2N5 and its molecular weight is 290.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride, also known as m-CPBG, is the serotonin (5-HT) receptor subtype 5-HT3 . This receptor plays a crucial role in the regulation of neurotransmission in the central and peripheral nervous system .

Mode of Action

m-CPBG acts as an agonist at the 5-HT3 receptor . It selectively binds to the 5-HT3 receptor over other serotonin receptor subtypes . This binding triggers a series of biochemical reactions that result in the activation of the receptor .

Biochemical Pathways

Upon activation of the 5-HT3 receptor, m-CPBG induces depolarization of isolated rat vagus nerve and stimulates inositol phosphate formation in rat frontocingulate cortical slices . These actions suggest that m-CPBG affects the biochemical pathways involved in nerve signal transmission and cellular response to stimuli .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The activation of the 5-HT3 receptor by m-CPBG has several effects. It induces bradycardia , an effect that can be reversed by the 5-HT3 receptor antagonist ondansetron, in anaesthetized cats . This suggests that m-CPBG may have potential effects on heart rate regulation .

Analyse Biochimique

. . .

Biochemical Properties

1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride interacts with the 5-HT3 serotonin receptor . It acts as an allosteric agonist and modulator of this receptor . The nature of these interactions involves binding to the receptor, which leads to changes in its conformation and activity .

Cellular Effects

The effects of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride on cells are primarily mediated through its action on the 5-HT3 serotonin receptor . By acting as an agonist for this receptor, it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride involves its binding to the 5-HT3 serotonin receptor . As an allosteric agonist and modulator, it can induce changes in the conformation of the receptor, leading to alterations in its activity .

Activité Biologique

1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride, commonly known as biguanide , is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H14ClN5. It belongs to the biguanide class of compounds, which are characterized by a central guanidine structure with various substitutions that influence their biological activity.

The biological activity of biguanides is primarily attributed to their interaction with multiple biological targets. Key mechanisms include:

- Inhibition of Mitochondrial Respiration : Biguanides can inhibit mitochondrial complex I, leading to decreased ATP production and altered cellular metabolism.

- Modulation of AMPK Pathway : They activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.

- Antimicrobial Activity : Some studies indicate that biguanides exhibit broad-spectrum antimicrobial properties by disrupting microbial cell membranes.

Antidiabetic Effects

Biguanides, particularly metformin (a well-known derivative), have been extensively studied for their antidiabetic effects. They improve insulin sensitivity and reduce hepatic glucose production. Research shows that this compound may share similar properties, potentially benefiting type 2 diabetes management.

Anticancer Properties

Recent studies suggest that biguanides may exert anticancer effects through various mechanisms:

- Inhibition of Tumor Growth : They can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

- Synergistic Effects with Chemotherapy : Some research indicates that combining biguanides with chemotherapeutic agents may enhance therapeutic efficacy.

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various pathogens. Its mechanism involves disrupting the integrity of bacterial membranes, leading to cell lysis.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antidiabetic | Increases insulin sensitivity | |

| Anticancer | Induces apoptosis | |

| Antimicrobial | Disrupts microbial membranes |

Case Study: Antidiabetic Effects

A study conducted on diabetic rat models demonstrated that administration of this compound significantly reduced blood glucose levels compared to control groups. The compound activated AMPK signaling pathways, enhancing glucose uptake in peripheral tissues.

Case Study: Anticancer Activity

In vitro studies using human cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The findings suggest potential applications in cancer therapy, particularly in combination with existing chemotherapeutics.

Propriétés

Numéro CAS |

1071546-52-5 |

|---|---|

Formule moléculaire |

C11H17Cl2N5 |

Poids moléculaire |

290.19 g/mol |

Nom IUPAC |

1-[amino-(3-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride |

InChI |

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-4-8(12)6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H |

Clé InChI |

TUBIBEKUWYLPLO-UHFFFAOYSA-N |

SMILES |

CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl |

SMILES canonique |

CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl |

Synonymes |

N-(3-Chlorophenyl)-N’-(1-methylethyl)Imidodicarbonimidic Diamide Hydrochloride; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.